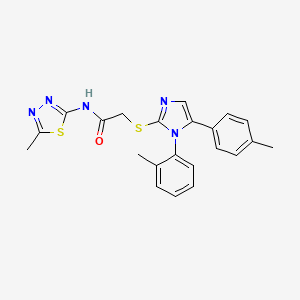

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring a thiadiazole ring and an imidazole ring

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS2/c1-14-8-10-17(11-9-14)19-12-23-22(27(19)18-7-5-4-6-15(18)2)29-13-20(28)24-21-26-25-16(3)30-21/h4-12H,13H2,1-3H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDZYMCFCFAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NN=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and imidazole precursors. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with formic acid, while the imidazole ring can be formed via the condensation of o-toluidine and p-toluidine with glyoxal.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazole with imidazole derivatives through thioether formation. The resulting compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Properties

Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). The results indicated that certain derivatives demonstrated comparable or superior activity to doxorubicin, a standard chemotherapy drug .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The activity is attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Effects

Recent research suggests that compounds with thiadiazole structures can act as potential inhibitors of inflammatory pathways. In silico studies have indicated that certain derivatives could inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response . This positions them as candidates for further development in treating inflammatory diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition of specific pathways involved in disease processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Thiadiazole derivatives

Imidazole derivatives

Other heterocyclic compounds with similar functional groups

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Thiadiazole Moiety : The 1,3,4-thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Linkage to Imidazole : The thiadiazole is then linked to the imidazole derivative via a thioether bond, enhancing its stability and biological activity.

- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For example:

- Cytotoxicity Assays : In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT-116) showed that compounds with similar scaffolds exhibited IC50 values ranging from 0.5 µM to 46.9 µM, indicating potent cytotoxic effects against breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 0.5 |

| Compound 2 | HCT-116 | 14.1 |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2... | TBD | TBD |

The anticancer activity is attributed to several mechanisms:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Apoptosis Induction : They promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

- Inhibition of Key Proteins : Some derivatives act as inhibitors of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Antibacterial and Antifungal Studies : Derivatives containing the 1,3,4-thiadiazole moiety demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | 32.6 |

| E. coli | 47.5 |

| A. niger | TBD |

Study on Anticancer Activity

A study published in MDPI reported that a derivative with a similar structure showed an IC50 of 0.28 µg/mL against MCF-7 cells and down-regulated the expression levels of MMP2 and VEGFA . This suggests that structural modifications can enhance biological activity significantly.

Study on Antimicrobial Properties

Another investigation highlighted that derivatives with the thiadiazole ring exhibited MIC values lower than standard antibiotics like itraconazole against various pathogens . This positions them as potential candidates for developing new antimicrobial agents.

Q & A

Q. What advanced analytical techniques validate elemental composition and isotopic purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.